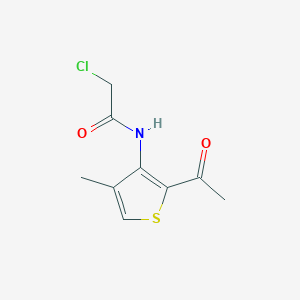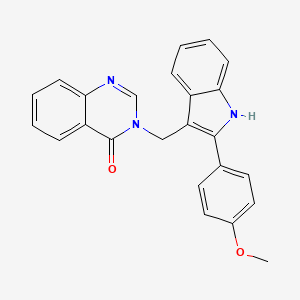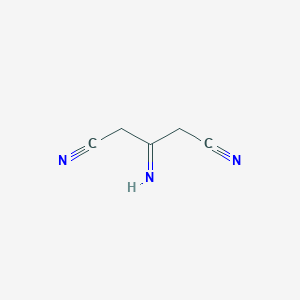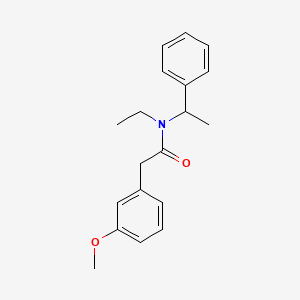![molecular formula C13H15F3O2 B14400785 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one CAS No. 88356-06-3](/img/structure/B14400785.png)
3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is an organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-phenylbutan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)phenylbutan-2-one: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethoxy group and the dimethyl groups in 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one makes it unique
Properties
CAS No. |
88356-06-3 |
|---|---|
Molecular Formula |
C13H15F3O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C13H15F3O2/c1-9(17)12(2,3)8-10-4-6-11(7-5-10)18-13(14,15)16/h4-7H,8H2,1-3H3 |
InChI Key |
WRDNWKHWAYSXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)



![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)

![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
